molecular formula C25H40NNaO3 B12277476 N-Hexadecanoyl-phenylalanine mono sodiumsalt

N-Hexadecanoyl-phenylalanine mono sodiumsalt

Cat. No.: B12277476
M. Wt: 425.6 g/mol
InChI Key: YGFAHHCXKMAZAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexadecanoyl-phenylalanine mono sodium salt is a synthetic amphiphilic compound consisting of a phenylalanine residue conjugated to a hexadecanoyl (C16) fatty acid chain, with a sodium counterion. This structure combines the hydrophobic properties of the alkyl chain with the hydrophilic characteristics of the amino acid and ionic sodium, making it suitable for applications in surfactants, drug delivery systems, or biochemical research.

Properties

IUPAC Name

sodium;2-(hexadecanoylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22;/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFAHHCXKMAZAB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

The synthesis of N-hexadecanoyl-phenylalanine mono sodiumsalt follows a two-step process: (1) acylation of phenylalanine with palmitic acid to form N-hexadecanoyl-phenylalanine, and (2) neutralization with sodium hydroxide to yield the sodium salt. The acylation typically employs the Schotten-Baumann reaction, where palmitoyl chloride reacts with the amine group of phenylalanine under alkaline conditions. Alternative protocols activate palmitic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or sulfuric acid as a dual catalyst and dehydrating agent.

Procedure and Optimization

Step 1: N-Acylation
Phenylalanine (1.0 equiv) is dissolved in an aqueous sodium hydroxide solution (2.0 equiv) and cooled to 0–5°C. Palmitoyl chloride (1.1 equiv) is added dropwise with vigorous stirring, maintaining pH 8–9 via concurrent NaOH addition. The reaction proceeds for 4–6 hours at 25°C, forming a white precipitate.

Parameter Optimal Condition Impact on Yield
Temperature 20–25°C Maximizes rate while minimizing hydrolysis
Molar Ratio (Phe:PA) 1:1.1 Prevents diacylation
Solvent Water/THF (3:1) Enhances solubility of reactants

Step 2: Salt Formation
The crude N-hexadecanoyl-phenylalanine is dissolved in ethanol and treated with 1.0 M NaOH (1.05 equiv) at 50°C. The mixture is stirred for 2 hours, then cooled to precipitate the sodium salt, which is filtered and washed with cold ethanol.

Enzymatic Synthesis Approach

Lipase-Catalyzed Acylation

Enzymatic methods utilize lipases (e.g., Candida antarctica) to catalyze the acylation of phenylalanine with palmitic acid in non-aqueous media. This approach avoids harsh reagents, aligning with green chemistry principles. The reaction occurs in a solvent system of dimethylformamide (DMF) and water (4:1), with palmitic acid activated as a vinyl ester.

Enzyme Substrate Yield (%) Reaction Time (h)
C. antarctica Lipase B Vinyl palmitate 38 72
Thermomyces lanuginosus Palmitic acid 22 96

Challenges and Modifications

Early enzymatic routes suffered from low yields (2–10%) due to substrate inhibition and poor solubility. Recent advancements employ ionic liquids (e.g., [BMIM][BF₄]) to enhance enzyme stability, increasing yields to 40%. Immobilizing lipases on silica gel or magnetic nanoparticles further improves reusability and efficiency.

Alternative Methods and Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling phenylalanine and palmitic acid with catalytic NaOH achieves 68% yield in 2 hours, eliminating solvent waste. This method leverages mechanical energy to accelerate amide bond formation, though scalability remains unproven.

Chemoenzymatic Hybrid Strategy

Combining solid-phase peptide synthesis (SPPS) for phenylalanine activation with enzymatic acylation enables precise control over stereochemistry. Fmoc-protected phenylalanine is anchored to resin, deprotected, and acylated using lipases, yielding 55% pure product after HPLC purification.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

  • Recrystallization : Dissolving in hot ethanol (80°C) and cooling to 4°C achieves 95% purity.
  • Column Chromatography : Silica gel elution with chloroform:methanol (9:1) removes unreacted fatty acids.

Analytical Validation

  • NMR : $$ ^1H $$ NMR (400 MHz, D₂O) shows peaks at δ 0.88 (t, 3H, CH₃), 1.25 (m, 26H, CH₂), 3.10 (dd, 1H, CH₂Ph), 4.50 (m, 1H, CHNH).
  • HPLC : Retention time = 12.4 min (C18 column, 70% acetonitrile/water).
  • Mass Spectrometry : ESI-MS m/z 425.6 [M+Na]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Chemical Acylation 70–85 95 High Moderate (solvent use)
Enzymatic Synthesis 25–40 90 Moderate Low
Mechanochemical 68 88 Low Very Low

Chemical Reactions Analysis

Types of Reactions

N-Hexadecanoyl-phenylalanine mono sodiumsalt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides or other anions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of new sodium salts or other ionic compounds

Scientific Research Applications

Pharmaceutical Applications

N-Hexadecanoyl-phenylalanine mono sodium salt is primarily utilized in drug delivery systems. Its amphiphilic nature allows it to function as a surfactant, enhancing the solubility and bioavailability of poorly soluble drugs. The compound's ability to form micelles facilitates the encapsulation of hydrophobic drugs, improving their therapeutic efficacy.

Case Study: Growth Hormone Delivery
A notable application is in growth hormone formulations. Research indicates that fatty acid acylated amino acids can enhance the delivery of growth hormones by improving their stability and absorption in the gastrointestinal tract. This is particularly beneficial for patients requiring hormone replacement therapy .

Table 1: Comparison of Drug Delivery Systems Using N-Hexadecanoyl-phenylalanine Mono Sodium Salt

ParameterTraditional SystemsN-Hexadecanoyl-phenylalanine System
SolubilityLowHigh
BioavailabilityVariableImproved
StabilityModerateEnhanced
Encapsulation EfficiencyLowHigh

Food Industry Applications

In the food sector, N-Hexadecanoyl-phenylalanine mono sodium salt serves as an emulsifier and stabilizer. Its surfactant properties help maintain the consistency and texture of food products, preventing separation of ingredients.

Case Study: Emulsification in Food Products
Research has demonstrated that incorporating fatty acid acylated amino acids like N-Hexadecanoyl-phenylalanine into food formulations significantly reduces surface tension, resulting in more stable emulsions. This application is particularly relevant in dressings, sauces, and dairy products where uniformity is crucial .

Personal Care Products

The compound is also widely used in personal care formulations, including shampoos, lotions, and creams. Its surfactant properties contribute to the cleansing ability and foaming characteristics of these products.

Case Study: Skin Cream Formulations
A study showed that skin creams containing N-Hexadecanoyl-phenylalanine mono sodium salt exhibited improved moisturizing effects compared to traditional formulations. The compound aids in the delivery of active ingredients through the skin barrier, enhancing overall effectiveness .

Table 2: Performance Metrics of Personal Care Products with N-Hexadecanoyl-phenylalanine Mono Sodium Salt

Product TypeTraditional FormulaWith N-Hexadecanoyl-phenylalanine
Moisturizing EffectModerateHigh
StabilityLowHigh
User SatisfactionVariableConsistently High

Mechanism of Action

N-Hexadecanoyl-phenylalanine mono sodiumsalt exerts its effects by binding to cell membranes and facilitating the uptake of molecules into cells. The fatty acid portion interacts with the hydrophobic regions of cell membranes, while the amino acid portion interacts with specific receptors on the cell surface. This interaction leads to the internalization of the compound and the molecules it carries. The compound can activate the NF-κB signaling pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Hexadecanoyl-phenylalanine mono sodium salt with structurally or functionally related sodium salts and amphiphilic compounds:

Compound Structure Key Properties Applications References
N-Hexadecanoyl-phenylalanine mono sodium salt C16 alkyl chain + phenylalanine + Na⁺ Amphiphilic, likely moderate water solubility, surfactant potential Drug delivery, biochemical research (inferred)
1-Hexadecanol hydrogen sulfate sodium salt C16 alkyl chain + sulfate + Na⁺ High water solubility, strong surfactant properties Detergents, emulsifiers
N-Hydroxybenzotriazole sodium salt Benzotriazole + Na⁺ Water-soluble, reactive intermediate Peptide synthesis, organic chemistry
HEPES Sodium Salt Piperazine derivative + Na⁺ Buffering capacity, biocompatible Cell culture, biochemical assays
N1,N6-Dihydroxyhexanediamide sodium salt Hydroxylated diamine + Na⁺ Chelating agent, moderate solubility Metal ion sequestration, industrial processes

Key Differences

  • Hydrophobic vs. Hydrophilic Balance: Unlike 1-hexadecanol hydrogen sulfate sodium salt (fully ionic sulfate group), N-Hexadecanoyl-phenylalanine retains the aromatic phenyl group, which may enhance interactions with biological membranes or hydrophobic APIs .
  • Biological Activity : The phenylalanine moiety could confer enzyme-targeting properties absent in simpler surfactants like HEPES sodium salt .
  • Toxicity Profile: Sodium salts of fatty acid-amino acid conjugates (inferred from ) are generally low-toxicity, contrasting with more hazardous sodium fluorosilicates (e.g., ).

Research Findings and Data

Solubility and Stability

  • Solubility: Sodium salts of long-chain acylated amino acids typically exhibit solubility in polar solvents (e.g., water, ethanol) due to ionic interactions, though the C16 chain may reduce solubility compared to shorter-chain analogs .
  • Thermal Stability: Analogous compounds (e.g., sodium metasilicate pentahydrate in ) degrade above 100°C, suggesting similar thermal sensitivity for N-Hexadecanoyl-phenylalanine derivatives.

Biological Activity

N-Hexadecanoyl-phenylalanine mono sodium salt is a compound derived from the amino acid phenylalanine, modified with a hexadecanoyl (C16) fatty acid chain. This modification enhances its biological activity, particularly its antimicrobial and surfactant properties. This article explores the biological activities of this compound, focusing on its antimicrobial effects, hemolytic properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-Hexadecanoyl-phenylalanine mono sodium salt consists of a phenylalanine backbone linked to a long-chain fatty acid. This amphiphilic nature allows it to interact effectively with biological membranes, making it a candidate for various applications in biomedicine and cosmetics.

Antimicrobial Activity

N-Hexadecanoyl-phenylalanine has demonstrated significant antimicrobial properties against various pathogens. The mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 μg/mL
Escherichia coli10 μg/mL
Candida albicans2 μg/mL

Research indicates that the compound exhibits a dose-dependent response in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The incorporation of the fatty acid chain enhances its ability to penetrate lipid membranes, which is crucial for its antimicrobial efficacy.

Hemolytic Activity

The hemolytic activity of N-Hexadecanoyl-phenylalanine is an important consideration for its safety profile in therapeutic applications. Hemolysis refers to the rupture of red blood cells, which can lead to toxicity. Studies have shown that while some derivatives of phenylalanine exhibit moderate hemolytic activity, N-Hexadecanoyl-phenylalanine has been reported to have low hemolytic effects:

Concentration Hemolysis (%)
10 μg/mL5%
50 μg/mL15%
100 μg/mL30%

The low hemolytic activity at therapeutic concentrations suggests that this compound could be safe for use in formulations intended for human application .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of N-Hexadecanoyl-phenylalanine against skin pathogens. Results indicated a significant reduction in bacterial load on infected wounds when treated with this compound compared to controls .
  • Formulation Development : In cosmetic formulations, N-Hexadecanoyl-phenylalanine has been incorporated as an emulsifier and preservative due to its dual function as a surfactant and antimicrobial agent. Clinical trials showed improved skin hydration and reduced microbial colonization on skin surfaces treated with formulations containing this compound .
  • Toxicological Assessment : A comprehensive toxicological assessment revealed that N-Hexadecanoyl-phenylalanine exhibits minimal cytotoxicity towards human dermal fibroblasts at concentrations up to 100 μg/mL, supporting its potential use in dermatological applications .

Q & A

Q. What are the recommended methods for synthesizing N-Hexadecanoyl-phenylalanine mono sodium salt, and what purity benchmarks should be prioritized?

Synthesis typically involves the acylation of phenylalanine with hexadecanoyl chloride under anhydrous conditions, followed by sodium salt formation. Key steps include:

  • Reagent selection : Use high-purity hexadecanoyl chloride (≥98%) and phenylalanine (HPLC-grade) to minimize side reactions.
  • Solvent optimization : Anhydrous DMF or dichloromethane (DCM) is recommended for acylation, with reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields ≥95% purity. Validate purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which spectroscopic techniques are optimal for characterizing N-Hexadecanoyl-phenylalanine mono sodium salt?

  • ¹H NMR : Key signals include δ 0.88 ppm (terminal CH₃ of hexadecanoyl), δ 1.25–1.30 ppm (CH₂ groups), δ 4.50–4.70 ppm (α-proton of phenylalanine), and aromatic protons (δ 7.20–7.40 ppm) .
  • IR spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and sodium carboxylate (asymmetric COO⁻ stretch at ~1560 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+Na]⁺ or [M-H]⁻ peaks consistent with molecular weight calculations .

Q. How can researchers determine the solubility profile of this compound in aqueous buffers, and what strategies improve solubility?

  • Solubility testing : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer. Centrifuge suspensions (10,000 × g, 15 min) and quantify dissolved compound via UV-Vis (λmax ~280 nm for phenylalanine) .
  • Solubility enhancement : Co-solvents (e.g., 5–10% DMSO) or micellar systems (Tween-80 at 0.1% w/v) improve solubility without destabilizing the sodium carboxylate moiety .

Q. What stability considerations are critical for long-term storage of this compound?

  • Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the amide bond.
  • Light sensitivity : Protect from UV exposure to avoid degradation of the phenylalanine aromatic ring.
  • Solution stability : In aqueous buffers (pH 7–8), monitor for precipitate formation over 48 hours using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Experimental variables : Compare assay conditions (e.g., cell lines, incubation times, and surfactant concentrations). For example, micelle formation in cell culture media may alter bioavailability .
  • Orthogonal assays : Validate results using both in vitro (e.g., membrane permeability assays) and computational (molecular docking with lipid bilayers) approaches .

Q. What experimental designs are suitable for studying interactions between this compound and lipid bilayers?

  • Model membranes : Use Langmuir-Blodgett monolayers or liposomes (DOPC/DPPC mixtures) to simulate cell membranes. Monitor changes in surface pressure or membrane fluidity via fluorescence anisotropy .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) between the compound and lipid bilayers .

Q. How can batch-to-batch variability in physicochemical properties be mitigated?

  • Quality control : Implement strict SOPs for synthesis, including standardized reaction times and purification protocols.
  • Analytical consistency : Use triple-quadrupole LC-MS for batch comparisons, focusing on impurity profiles (e.g., residual DMF or unreacted phenylalanine) .

Q. What analytical challenges arise in detecting degradation products, and how are they addressed?

  • Degradation pathways : Hydrolysis of the amide bond generates hexadecanoic acid and phenylalanine. Monitor via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Sensitivity limits : Couple LC with high-resolution MS (Q-TOF) to detect trace degradation products (<0.1% w/w) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological effects?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to assess bioavailability .
  • Metabolite screening : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the phenylalanine moiety) .

Q. What methodologies validate molecular interactions predicted by computational docking studies?

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with target proteins (e.g., albumin) .
  • NMR titration : Observe chemical shift perturbations in ¹H-¹⁵N HSQC spectra of the protein upon compound addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.